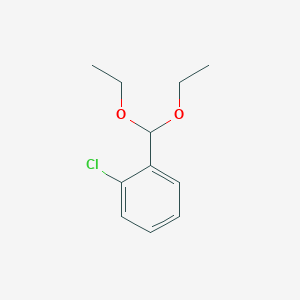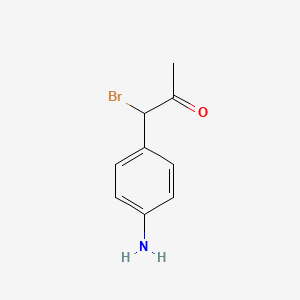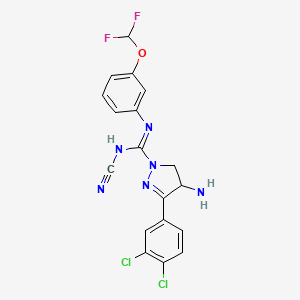![molecular formula C36H35ClN6O6S3 B14048053 4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)
4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Varlitinib bis(4-methylbenzenesulfinate) is a highly potent, small-molecule, pan-HER inhibitor targeting HER1, HER2, and HER4. It has demonstrated activity in various cancers, including gastric, biliary tract, and breast cancers . This compound is known for its ability to inhibit the phosphorylation and activation of these receptors, making it a promising candidate for cancer treatment .
Vorbereitungsmethoden
The synthesis of Varlitinib bis(4-methylbenzenesulfinate) involves several steps, including the preparation of the core structure and subsequent functionalization. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Varlitinib bis(4-methylbenzenesulfinate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Varlitinib bis(4-methylbenzenesulfinate) has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of HER receptors. In biology, it is used to investigate the role of HER signaling in cancer progression. In medicine, it is being developed as a therapeutic agent for the treatment of various cancers, including breast, gastric, and biliary tract cancers . In industry, it is used in the development of targeted cancer therapies .
Wirkmechanismus
The mechanism of action of Varlitinib bis(4-methylbenzenesulfinate) involves the inhibition of the ATP-binding site of EGFR, HER2, and HER4. This inhibition prevents the phosphorylation and activation of these receptors, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound also inhibits multiple proliferation and anti-apoptosis pathways, including AKT, PI3K, and Survivin pathways .
Vergleich Mit ähnlichen Verbindungen
Varlitinib bis(4-methylbenzenesulfinate) is unique in its ability to inhibit multiple HER receptors simultaneously. Similar compounds include other pan-HER inhibitors and specific inhibitors of HER1, HER2, or HER4. Varlitinib bis(4-methylbenzenesulfinate) stands out due to its broad-spectrum activity and potent inhibition of multiple targets .
Eigenschaften
Molekularformel |
C36H35ClN6O6S3 |
|---|---|
Molekulargewicht |
779.4 g/mol |
IUPAC-Name |
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine;4-methylbenzenesulfinic acid |
InChI |
InChI=1S/C22H19ClN6O2S.2C7H8O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)10(8)9/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9)/t13-;;/m1../s1 |
InChI-Schlüssel |
YLSJVURIZHINOH-FFXKMJQXSA-N |
Isomerische SMILES |
C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)O.CC1=CC=C(C=C1)S(=O)O |
Kanonische SMILES |
CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)O.CC1=CC=C(C=C1)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


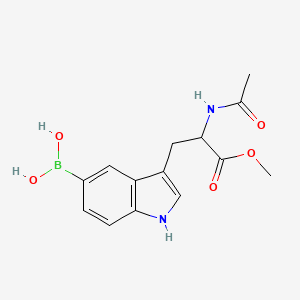
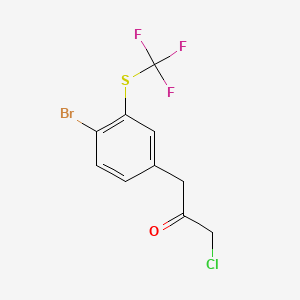
![Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)
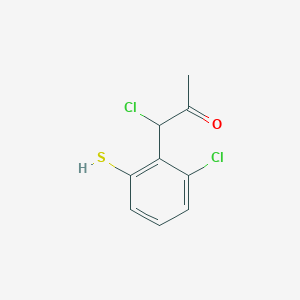
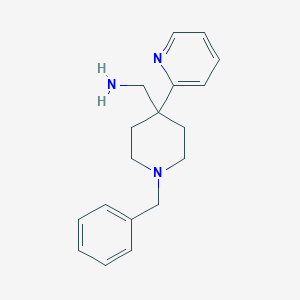
![(10S,13S)-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14048030.png)
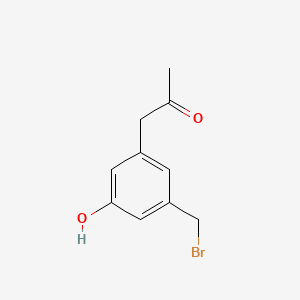

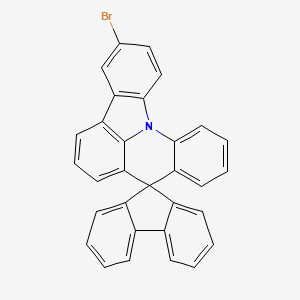
![(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine](/img/structure/B14048045.png)
